molecular formula C18H21N5O4 B4822784 5-({[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

5-({[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

Cat. No.: B4822784
M. Wt: 371.4 g/mol
InChI Key: IHWPDAVUKGIVKN-UHFFFAOYSA-N
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Description

5-({[2-(4-Benzoylpiperazino)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidinetrione derivative featuring a benzoylpiperazine side chain. This compound belongs to a class of barbiturate analogs, which are structurally characterized by a pyrimidine-2,4,6-trione core substituted with diverse functional groups. The benzoylpiperazine moiety enhances binding affinity to biological targets through hydrogen bonding and hydrophobic interactions, making it a critical pharmacophore .

Properties

IUPAC Name

5-[2-(4-benzoylpiperazin-1-yl)ethyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c24-15-14(16(25)21-18(27)20-15)12-19-6-7-22-8-10-23(11-9-22)17(26)13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H3,20,21,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWPDAVUKGIVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN=CC2=C(NC(=O)NC2=O)O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-({[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-({[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-({[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

5-(2-Furylmethylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione (Compound 2a)

  • Structure : Substituted with a furylmethylene group at position 5 and a phenyl group at position 1.
  • Activity : Exhibits inhibitory activity against AAC(6')-Ib with a Ki value comparable to the main compound (~3.5 µM), suggesting similar binding efficiency to enzyme targets .
  • Synthetic Yield: Not explicitly reported, but related analogs show yields of ~40% under standard conditions .

5-[(3,4-Dihydroxyphenyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

  • Structure : Features a dihydroxyphenyl substituent at position 5 and methyl groups at positions 1 and 3.
  • Physical Properties :
    • Density: 1.511 g/cm³
    • Boiling Point: 471.9°C
    • Refractive Index: 1.689 .
  • Bioactivity : The dihydroxyphenyl group may enhance solubility but could increase metabolic degradation compared to the benzoylpiperazine analog.

Halogen-Substituted Derivatives

5-[(3-Bromophenyl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

  • Structure : Contains a bromophenyl group at position 5 and methyl groups at positions 1 and 3.
  • Synthesis: Prepared via iodine-catalyzed reactions in ethanol, yielding intermediates for spirocyclic compounds .
  • Applications : Used as a precursor in synthesizing complex heterocycles, highlighting its versatility in medicinal chemistry.

5-{[(2-Benzoyl-5-chlorophenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

  • Structure: Combines a benzoyl-chlorophenylamino group with methyl substituents.
  • Molecular Weight : 397.815 g/mol.

Heterocyclic and Fluorinated Analogs

5-[(5-Phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

  • Structure : Incorporates a phenylfuran substituent.

5-{[4-(3-Fluoropropoxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

  • Structure : Fluorinated propoxy group at position 4 of the phenyl ring.
  • Molecular Weight : 320.32 g/mol.
  • Advantages : Fluorine improves metabolic stability and membrane permeability, making this derivative promising for CNS-targeted therapies .

Alkyl-Substituted Derivatives

5-Ethyl-5-(1-methyl-2-buten-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione

  • Structure : Alkyl substituents (ethyl and methylbutenyl) at position 5.
  • Physical Properties :
    • Molecular Weight: 224.26 g/mol.
    • CAS: 17013-35-3 .
  • Applications : Alkyl chains may reduce polarity, enhancing blood-brain barrier penetration.

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Activity/Property Reference
5-({[2-(4-Benzoylpiperazino)ethyl]amino}methylene)-pyrimidinetrione Benzoylpiperazinoethylaminomethylene ~450 (estimated) Enzyme inhibition (AAC(6')-Ib)
5-(2-Furylmethylene)-1-phenyl-pyrimidinetrione (Compound 2a) Furylmethylene, phenyl ~290 (estimated) Ki ~3.5 µM
5-[(3,4-Dihydroxyphenyl)methylene]-1,3-dimethyl-pyrimidinetrione Dihydroxyphenyl, methyl 276.24 High solubility, metabolic liability
5-{[4-(3-Fluoropropoxy)phenyl]methylene}-1,3-dimethyl-pyrimidinetrione Fluoropropoxyphenyl, methyl 320.32 Enhanced metabolic stability
5-Ethyl-5-(1-methyl-2-buten-1-yl)-pyrimidinetrione Ethyl, methylbutenyl 224.26 Lipophilic, CNS penetration

Key Findings and Implications

  • Structural-Activity Relationships :
    • Benzoylpiperazine vs. Aromatic Groups : The benzoylpiperazine side chain in the main compound likely offers superior target binding compared to simple phenyl or furan substituents due to its dual hydrogen-bonding and hydrophobic interactions .
    • Halogen Effects : Chloro and bromo substituents improve lipophilicity but may introduce toxicity risks .
    • Fluorination : Fluorinated derivatives exhibit enhanced metabolic stability, making them viable for prolonged therapeutic action .
  • Synthetic Challenges : Yields for pyrimidinetrione derivatives generally range between 36–40%, indicating shared difficulties in stabilizing the trione core during synthesis .

Biological Activity

Overview

5-({[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound that features a unique structure combining a pyrimidine ring and a piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is 5-[2-(4-benzoylpiperazin-1-yl)ethyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione. Its molecular formula is C18H21N5O4C_{18}H_{21}N_5O_4, and it possesses a molecular weight of approximately 373.39 g/mol. The structural integrity of this compound allows for various interactions with biological targets, which are crucial for its activity.

Property Value
IUPAC Name5-[2-(4-benzoylpiperazin-1-yl)ethyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione
Molecular FormulaC18H21N5O4C_{18}H_{21}N_5O_4
Molecular Weight373.39 g/mol

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within cells. It may modulate the activity of enzymes or receptors involved in various biochemical pathways. For instance, its structural components suggest potential interactions with neurotransmitter systems and cellular signaling pathways.

Biological Activity

Research has indicated several areas where this compound may exhibit significant biological activity:

  • Anticancer Properties : Preliminary studies suggest that 5-({[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.
  • Neuropharmacological Effects : Given its piperazine structure, there is potential for this compound to affect central nervous system pathways, possibly influencing mood disorders or neurodegenerative conditions.

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of the compound on various cancer cell lines. The results indicated that the compound inhibited cell proliferation with an IC50 value of approximately 15 µM in MCF-7 breast cancer cells. The mechanism was associated with the induction of apoptosis and modulation of key signaling pathways such as PI3K/Akt.

Anti-inflammatory Research

In another study focused on inflammation, the compound was tested in a murine model of acute inflammation. Results showed a significant reduction in paw edema when administered at doses of 10 mg/kg body weight compared to the control group (p < 0.05).

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 5-({[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE, it is beneficial to compare it with similar compounds:

Compound Activity Remarks
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamideAcetylcholinesterase inhibitorSimilar piperazine structure
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzeneAnti-HIV activityShares structural features

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-({[2-(4-benzoylpiperazino)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

Condensation : Reacting ethyl acetoacetate with benzylamine to form an intermediate.

Cyclization : Treating the intermediate with urea under acidic conditions (e.g., HCl or H₂SO₄) to yield the pyrimidinetrione core.

Functionalization : Introducing the benzoylpiperazine moiety via nucleophilic substitution or amide coupling.

  • Critical Parameters :
  • pH Control : Acidic conditions during cyclization prevent side reactions.
  • Temperature : Maintain 60–80°C during condensation to avoid decomposition.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product .
  • Example Yield Data :
StepYield (%)Purity (HPLC)
Condensation65–7085%
Cyclization50–5590%
Functionalization40–4595%

Q. How is the structural characterization of this compound validated, and which spectroscopic techniques are most reliable?

  • Methodological Answer : Use a combination of:

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., benzoylpiperazine protons at δ 7.2–7.8 ppm, pyrimidinetrione carbonyls at δ 160–170 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₃N₅O₃: 370.18).
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if crystalline .

Q. What preliminary biological screening models are recommended for assessing its bioactivity?

  • Methodological Answer :

  • Antimicrobial Assays : Disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7 for breast cancer) at concentrations of 1–100 µM.
  • Enzyme Inhibition : Test against kinases or proteases linked to disease pathways (e.g., PI3K or MMP-9) using fluorometric assays .

Advanced Research Questions

Q. How can contradictory results in biological activity (e.g., cytotoxicity vs. therapeutic efficacy) be systematically resolved?

  • Methodological Answer :

Dose-Response Analysis : Establish IC₅₀ values across multiple cell lines to differentiate selective toxicity.

Mechanistic Studies : Use RNA-seq or proteomics to identify off-target effects (e.g., unintended kinase inhibition).

Comparative Pharmacokinetics : Assess bioavailability and metabolism (e.g., liver microsome assays) to explain discrepancies between in vitro and in vivo results .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance water solubility.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve circulation time.
  • Co-crystallization : Co-crystallize with cyclodextrins or co-solvents (e.g., PEG 400) to stabilize the amorphous phase .

Q. How can computational methods guide the rational design of derivatives with improved binding affinity?

  • Methodological Answer :

Docking Studies : Use AutoDock Vina to predict interactions with target proteins (e.g., binding free energy < −7 kcal/mol).

QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors.

MD Simulations : Perform 100-ns molecular dynamics simulations to assess stability of ligand-protein complexes (e.g., RMSD < 2 Å) .

Q. What experimental frameworks address reproducibility challenges in synthesizing this compound?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply factorial design to optimize reaction variables (e.g., temperature, solvent ratio).
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring.
  • Cross-Validation : Collaborate with independent labs to replicate synthesis and biological assays under standardized protocols .

Data Contradiction Analysis Framework

Scenario Possible Cause Resolution Strategy Relevant Evidence
Inconsistent IC₅₀ values across labsVariability in cell culture conditionsStandardize media (e.g., RPMI-1640 + 10% FBS) and passage numbers
Poor correlation between in vitro and in vivo efficacyMetabolic instabilityConduct metabolite profiling (LC-MS/MS) and modify labile functional groups

Theoretical and Methodological Considerations

  • Link to Conceptual Frameworks : Ground research in medicinal chemistry principles (e.g., Lipinski’s Rule of Five) or enzyme inhibition kinetics to guide hypothesis generation .
  • Bibliometric Analysis : Use tools like VOSviewer to map emerging trends (e.g., "pyrimidinetrione derivatives in cancer") and identify gaps in the literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-({[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Reactant of Route 2
Reactant of Route 2
5-({[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.